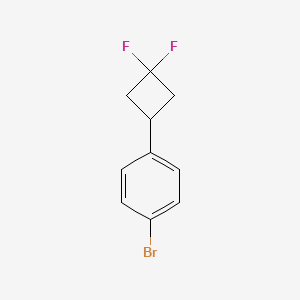

1-Bromo-4-(3,3-difluorocyclobutyl)benzene

Description

1-Bromo-4-(3,3-difluorocyclobutyl)benzene (C₁₀H₉BrF₂) is a brominated aromatic compound featuring a 3,3-difluorocyclobutyl substituent at the para position of the benzene ring. Its molecular structure (SMILES: C1C(CC1(F)F)C2=CC=C(C=C2)Br) includes a rigid cyclobutyl ring with two fluorine atoms, which introduces steric and electronic effects. This compound is primarily utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s reactivity, while the difluorocyclobutyl group modulates solubility and steric interactions in synthetic applications .

Properties

IUPAC Name |

1-bromo-4-(3,3-difluorocyclobutyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2/c11-9-3-1-7(2-4-9)8-5-10(12,13)6-8/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBYJNZTYBOAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236357-60-0 | |

| Record name | 1-bromo-4-(3,3-difluorocyclobutyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(3,3-difluorocyclobutyl)benzene can be synthesized through several synthetic routes. One common method involves the bromination of 4-(3,3-difluorocyclobutyl)benzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) at a controlled temperature to ensure selective bromination.

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-4-(3,3-difluorocyclobutyl)benzene may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(3,3-difluorocyclobutyl)benzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Substitution reactions typically use nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: The major products of oxidation reactions include carboxylic acids and ketones.

Reduction: Reduction reactions yield the corresponding bromoalkanes or alkenes.

Substitution: Substitution reactions can produce various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses:

1-Bromo-4-(3,3-difluorocyclobutyl)benzene has shown promise as a bioactive compound. Its structural features suggest potential interactions with biological targets, making it a candidate for drug development.

- Enzyme Inhibition: Studies have indicated that compounds with similar structures can inhibit specific enzymes involved in disease pathways. For example, enzyme inhibition studies have reported IC50 values in the low micromolar range for related compounds, suggesting that 1-bromo-4-(3,3-difluorocyclobutyl)benzene may exhibit similar properties .

- Receptor Modulation: The compound could interact with various receptors. Research on analogous compounds has demonstrated high binding affinities for certain receptors, indicating potential therapeutic applications in conditions such as cancer and metabolic disorders .

Case Study: Cytotoxicity

A study evaluated the cytotoxic effects of structurally similar compounds on cancer cell lines. Results indicated that at concentrations above 10 µM, significant cytotoxicity was observed, suggesting that 1-bromo-4-(3,3-difluorocyclobutyl)benzene might possess anti-cancer properties worth further exploration .

Organic Synthesis

Synthesis of Complex Molecules:

1-Bromo-4-(3,3-difluorocyclobutyl)benzene serves as an important intermediate in organic synthesis. It can be utilized to construct more complex molecules through various reactions:

- Grignard Reactions: The compound can be employed in Grignard reactions to form carbon-carbon bonds, facilitating the synthesis of alcohols and other functional groups .

- Fluorination Reactions: The difluorocyclobutyl group enhances the reactivity of the compound in fluorination reactions, which are crucial for synthesizing fluorinated pharmaceuticals and agrochemicals .

Materials Science

Development of Functional Materials:

The unique properties of 1-bromo-4-(3,3-difluorocyclobutyl)benzene make it suitable for developing advanced materials:

- Polymer Chemistry: Its incorporation into polymer matrices can lead to materials with enhanced thermal stability and chemical resistance. This is particularly useful in creating coatings and composites for industrial applications .

- Nanotechnology: The compound can also be explored for use in nanomaterials due to its ability to form stable dispersions and films at the nanoscale .

Mechanism of Action

The mechanism by which 1-Bromo-4-(3,3-difluorocyclobutyl)benzene exerts its effects depends on the specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

1-Bromo-3-(3,3-difluorocyclobutyl)benzene

The meta-substituted isomer, 1-bromo-3-(3,3-difluorocyclobutyl)benzene (C₁₀H₉BrF₂), shares the same molecular formula but differs in substituent placement. Key differences include:

- Electronic Effects : The para-bromo substituent in the target compound allows for more efficient conjugation in cross-coupling reactions compared to the meta isomer, which may exhibit reduced reactivity due to steric hindrance.

- Synthetic Utility : The para isomer is preferred in biaryl synthesis, as para-substituted aryl bromides generally undergo faster oxidative addition with palladium catalysts .

- Spectroscopic Properties : While both isomers exhibit similar ¹⁹F NMR signals (~-100 ppm for CF₂ groups), the para isomer’s symmetry may simplify ¹H NMR splitting patterns compared to the meta analog .

Comparison with Structurally Related Bromo-Fluoroarenes

1-Bromo-4-(2-fluoropropyl)benzene

- Substituent Flexibility : The fluoropropyl chain introduces conformational flexibility, contrasting with the rigid cyclobutyl group. This flexibility may reduce steric hindrance but increase entropy-driven solubility challenges.

- NMR Data : The ¹H NMR spectrum of 1-bromo-4-(2-fluoropropyl)benzene shows distinct splitting for the fluoropropyl CH₂ groups (δ 4.4–4.6 ppm), absent in the cyclobutyl analog .

1-Bromo-4-benzyloxy-3,5-difluorobenzene

- Electron-Donating Effects : The benzyloxy group donates electron density via resonance, deactivating the ring less than the electron-withdrawing difluorocyclobutyl group. This difference impacts reactivity in electrophilic substitutions.

- Applications : The benzyloxy derivative is more suited for protecting-group strategies, whereas the difluorocyclobutyl group enhances stability in harsh reaction conditions .

Spectroscopic and Physical Properties

| Compound | Molecular Formula | ¹H NMR Key Signals (δ, ppm) | ¹³C NMR (δ, ppm) | Boiling Point (°C) |

|---|---|---|---|---|

| 1-Bromo-4-(3,3-difluorocyclobutyl)benzene | C₁₀H₉BrF₂ | 7.4–7.6 (aromatic H), 3.1–3.3 (cyclobutyl H) | 120–130 (C-Br), 110–115 (CF₂) | ~250 (est.) |

| 1-Bromo-4-(1-fluorovinyl)benzene | C₈H₆BrF | 6.8–7.2 (vinyl H) | 125–130 (C-Br), 160 (C-F) | ~200 |

| 1-Bromo-2,3-difluoro-4-methoxybenzene | C₇H₅BrF₂O | 3.9 (OCH₃), 7.1–7.3 (aromatic H) | 155 (C-O), 110–115 (CF₂) | ~220 |

Note: Data extrapolated from NMR studies .

Reactivity in Cross-Coupling Reactions

The bromine atom in 1-bromo-4-(3,3-difluorocyclobutyl)benzene facilitates palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Key comparisons:

- Reaction Rate : The para-substituted derivative reacts faster than ortho- or meta-substituted analogs due to reduced steric hindrance and optimal orbital alignment for oxidative addition .

- Electronic Effects : The electron-withdrawing CF₂ group slightly activates the aryl bromide, accelerating coupling compared to electron-donating substituents (e.g., methoxy) .

Biological Activity

1-Bromo-4-(3,3-difluorocyclobutyl)benzene is an organic compound with a unique structure that influences its biological activity. This article delves into its potential applications, toxicity, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H9BrF2

- Molecular Weight : 247.08 g/mol

- CAS Number : 1236357-60-0

The compound features a bromine atom and a 3,3-difluorocyclobutyl group attached to a benzene ring, which contributes to its chemical reactivity and biological interactions. It is synthesized through several methods, including direct arylation using palladium catalysis, leading to high yields in the production of arylated heteroarenes.

Potential Applications

- Intermediate in Organic Synthesis : The compound is used in the synthesis of various agrochemicals and therapeutic agents .

- P2X3 Receptor Modulation : Research indicates that compounds with similar structures may act as antagonists for P2X3 receptors, which are involved in pain pathways and could be targeted for pain management therapies .

Toxicological Profile

The toxicity of 1-Bromo-4-(3,3-difluorocyclobutyl)benzene has not been extensively documented; however, related compounds have shown significant toxicity in animal studies. For instance, acute toxicity studies on structurally similar brominated compounds have indicated median lethal doses (LD50) ranging from 2,700 mg/kg to over 18,000 mg/m³ for inhalation exposure .

| Study Type | Median Lethal Dose (LD50) | Observed Effects |

|---|---|---|

| Oral (rat) | 2,700 mg/kg | Tremors, weight loss |

| Inhalation (rat) | 18,000 mg/m³ | Tremors, lethargy |

Case Studies and Research Findings

While direct studies on 1-Bromo-4-(3,3-difluorocyclobutyl)benzene are scarce, its analogs provide insights into potential biological activities:

- Inhibition of DGAT-1 : Compounds similar to 1-Bromo-4-(3,3-difluorocyclobutyl)benzene have been investigated for their ability to inhibit diacylglycerol O-acyltransferase 1 (DGAT-1), which is relevant for treating metabolic disorders such as obesity and diabetes .

- Aryl Halides in Drug Development : Aryl halides like this compound are often used as building blocks in the synthesis of pharmaceuticals due to their ability to undergo various coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.